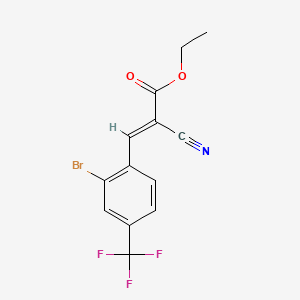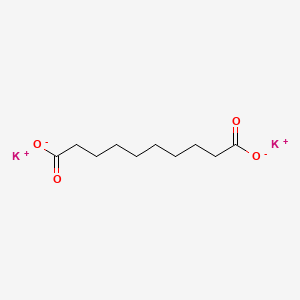
3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: is a synthetic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30312 g/mol . This compound is characterized by the presence of a beta-alanine backbone substituted with an acetylamino group on the phenyl ring and a carboxyethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Carboxylation: The addition of a carboxyethyl group to the beta-alanine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and carboxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-: can be compared with other similar compounds, such as:
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.
N-Acetyl-beta-Alanine: A derivative of beta-alanine with an acetyl group.
N-Carboxyethyl-beta-Alanine: A derivative with a carboxyethyl group.
The uniqueness of 3-(Acetylamino)-N,N-bis(2-carboxyethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71519-99-8 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-[3-acetamido-N-(2-carboxyethyl)anilino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-10(17)15-11-3-2-4-12(9-11)16(7-5-13(18)19)8-6-14(20)21/h2-4,9H,5-8H2,1H3,(H,15,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
AABCQOXPDASHKV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC(=O)O)CCC(=O)O |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC(=O)O)CCC(=O)O |
Key on ui other cas no. |
71519-99-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















